molecular formula C15H16N4O3S B10999053 4,7-dimethoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide

4,7-dimethoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide

Cat. No.: B10999053
M. Wt: 332.4 g/mol
InChI Key: XCBZQEPSIAKOAI-UHFFFAOYSA-N
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Description

4,7-dimethoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

    Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.

    Attachment of the Thiadiazole Moiety: This step may involve the reaction of the indole derivative with a thiadiazole precursor under specific conditions.

    Formation of the Carboxamide Group: This can be done through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide would depend on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide: Lacks the thiadiazole moiety.

    1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide: Lacks the methoxy groups.

    4,7-dimethoxy-1H-indole-2-carboxamide: Lacks both the methyl and thiadiazole groups.

Uniqueness

The presence of both methoxy groups and the thiadiazole moiety in 4,7-dimethoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide makes it unique compared to other similar compounds

Properties

Molecular Formula

C15H16N4O3S

Molecular Weight

332.4 g/mol

IUPAC Name

4,7-dimethoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)indole-2-carboxamide

InChI

InChI=1S/C15H16N4O3S/c1-8-17-18-15(23-8)16-14(20)10-7-9-11(21-3)5-6-12(22-4)13(9)19(10)2/h5-7H,1-4H3,(H,16,18,20)

InChI Key

XCBZQEPSIAKOAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC

Origin of Product

United States

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